molecular formula C18H14O4 B10803541 Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate

Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate

Cat. No.: B10803541
M. Wt: 294.3 g/mol
InChI Key: ZGXSZFFFBKCLDC-GXDHUFHOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-613308 involves several steps, starting with the preparation of the core structure. The key intermediate is 4-[(4-oxo-2H-1-benzopyran-3(4H)-ylidene)methyl]benzoic acid, methyl ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The final compound is purified to achieve a high purity level of 98% .

Industrial Production Methods

Industrial production of WAY-613308 follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the consistency and quality of the final product. The compound is stored at -20°C to maintain its stability and purity .

Chemical Reactions Analysis

Types of Reactions

WAY-613308 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: WAY-613308 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

WAY-613308 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: WAY-613308 is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of WAY-613308 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    WAY-613307: A structurally similar compound with slight variations in its molecular structure.

    WAY-613309: Another related compound with different functional groups.

Uniqueness

WAY-613308 is unique due to its specific molecular structure and high purity, which make it suitable for precise scientific research applications. Its stability and well-defined properties distinguish it from other similar compounds.

Biological Activity

Methyl (E)-4-((4-oxochroman-3-ylidene)methyl)benzoate, also known as WAY-613308, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C18_{18}H14_{14}O4_{4}
  • CAS Number : 503040-22-0
  • Molar Mass : 294.3 g/mol

The compound features a chromanone moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Methyl E 4 4 oxochroman 3 ylidene methyl benzoate\text{Methyl E 4 4 oxochroman 3 ylidene methyl benzoate}

Antimicrobial Activity

Research indicates that compounds with similar structures to methyl benzoate exhibit significant antimicrobial properties. For instance, methyl benzoate has been shown to act against various agricultural pests and pathogens, suggesting that this compound may possess similar qualities due to its structural characteristics .

Antioxidant Properties

The antioxidant capacity of compounds derived from chromanones has been documented in various studies. These compounds can scavenge free radicals, thus providing protective effects against oxidative stress. This property is crucial for potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory effects. Similar chromanone derivatives have been studied for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on related compounds demonstrated that methyl benzoate showed effective insecticidal activity against pests like Tetranychus urticae and B. tabaci. The LC50 values indicated significant toxicity levels at low concentrations, suggesting that this compound could have comparable efficacy .
  • Antioxidant Activity Assessment : In vitro studies have shown that chromanone derivatives can significantly reduce oxidative stress markers in cell cultures. The specific mechanisms involve the modulation of enzymatic activities related to oxidative stress response .
  • Anti-inflammatory Studies : Research involving flavonoids and chromanones has highlighted their potential in reducing pro-inflammatory cytokines in animal models. This suggests that this compound may similarly contribute to anti-inflammatory responses .

Summary of Biological Activities

Activity TypeEvidence/Source
AntimicrobialEffective against pests; LC50 values indicate potency
AntioxidantReduces oxidative stress markers in vitro
Anti-inflammatoryModulates inflammatory cytokines in animal models

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

methyl 4-[(E)-(4-oxochromen-3-ylidene)methyl]benzoate

InChI

InChI=1S/C18H14O4/c1-21-18(20)13-8-6-12(7-9-13)10-14-11-22-16-5-3-2-4-15(16)17(14)19/h2-10H,11H2,1H3/b14-10+

InChI Key

ZGXSZFFFBKCLDC-GXDHUFHOSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\COC3=CC=CC=C3C2=O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O

Origin of Product

United States

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